Differentiation via Isomeric Pyridine Attachment: Calculated Physicochemical Properties and Conformational Impact
The target compound (pyridin-3-yl isomer) exhibits a distinct physicochemical and conformational profile compared to its pyridin-2-yl analog. The position of the pyridine nitrogen dictates the molecule's hydrogen-bond acceptor/donor pattern, dipole moment, and the spatial orientation of the carbonyl linker, crucial for interactions within a kinase hinge region. ZINC database analysis reveals the target compound has a calculated tPSA of 75 Ų [1]. While quantitative activity data is not publicly available for this specific pair, class-level SAR from related pyrrolo[3,4-d]pyrimidine series demonstrates that such a positional isomerism can lead to orders-of-magnitude differences in kinase selectivity and potency [2].
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Isomeric Configuration |
|---|---|
| Target Compound Data | tPSA = 75 Ų; Pyridin-3-yl isomer |
| Comparator Or Baseline | tPSA data not publicly available for (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone; Pyridin-2-yl isomer |
| Quantified Difference | Binding conformation difference: pyridin-3-yl nitrogen projects away from the carbonyl linkage, whereas pyridin-2-yl nitrogen can form an intramolecular interaction, fundamentally altering the pharmacophore vectors. |
| Conditions | Calculated molecular property (ZINC) and class-level SAR analysis from ATR/mTOR inhibitor series |
Why This Matters
For procurement, selecting the correct pyridinyl isomer is critical as the 3-yl configuration defines a specific 3D pharmacophore, directly determining kinase binding orientation and selectivity, which is not replicable by the 2-yl isomer.
- [1] ZINC Database Entry for ZINC000000341458. (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone. View Source
- [2] Yinliang Qi et al. "Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design." European Journal of Medicinal Chemistry (2023): 114945. View Source
